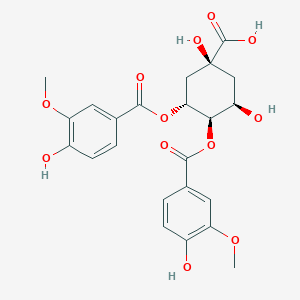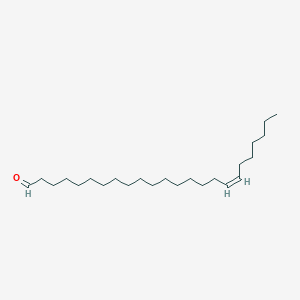
Ribosylthymidine diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDP is a pyrimidine ribonucleoside 5'-diphosphate in which the pyrimidine element is 5-methyluracil. It derives from a ribothymidine. It is a conjugate acid of a TDP(3-).
Wissenschaftliche Forschungsanwendungen
Metabolic Significance in Cellular Physiology
Ribosylthymidine diphosphate (rTDP) plays a critical role in cellular metabolism as an intermediate. It is involved in the biosynthesis of nucleotides, amino acids, cofactors, and certain antibiotics. rTDP participates in multiple metabolic pathways through substitution reactions that form glycosidic bonds, highlighting its versatility as an intermediate in cellular physiology (Hove-Jensen, Andersen, Kilstrup, Martinussen, Switzer, & Willemoës, 2016).
Enzymatic Synthesis and Biocatalysis
rTDP is used in enzymatic systems for the synthesis of nucleoside diphosphates. Research has explored methods for synthesizing pyrimidine nucleoside diphosphates using rTDP, leveraging multistep enzymatic systems. This approach is significant for the synthesis of uridine- and thymidine diphosphates, offering a more efficient and cost-effective production method (Valino, Iribarren, & Lewkowicz, 2015).
Role in DNA Repair and Cellular Regulation
The ADP-ribosylation process, where rTDP might be involved, plays an essential role in DNA repair, transcription, and apoptosis. This process is crucial in understanding the regulation of biological processes and the potential development of therapeutic strategies targeting diseases like cancer (Munnur & Ahel, 2017).
Glycosyltransferases and Carbohydrate Biosynthesis
rTDP-activated sugar nucleotides are used by glycosyltransferases for producing various carbohydrate structures. This process is essential for studying carbohydrate biosynthesis and discovering new glycosyltransferases, which has implications in fundamental research in glycoscience (Wei, Yuan, Wen, & Wen, 2023).
Photolytic Release and Enzymatic Studies
rTDP derivatives are used in biochemical studies to understand enzymatic reactions, such as those occurring in ribonucleotide reductase. This application is vital for studying long-range radical transfer and other biochemical processes in cells (Schönleber, Bendig, Hagen, & Giese, 2002).
Prodrug Development and Antiviral Applications
rTDP analogues have been studied as potential prodrugs, particularly in the context of antiviral therapies. This research provides insights into developing new therapeutic agents that can be more effective against viral infections (Schulz, Balzarini, & Meier, 2014).
Eigenschaften
Molekularformel |
C10H16N2O12P2 |
|---|---|
Molekulargewicht |
418.19 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(23-9)3-22-26(20,21)24-25(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
CYDYNVMCEGXBEM-JXOAFFINSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





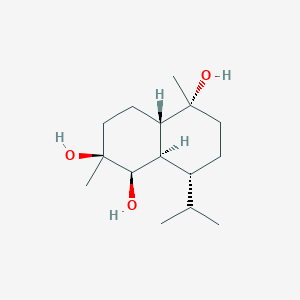

![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)
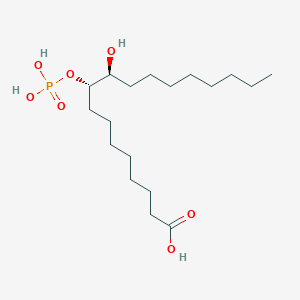
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
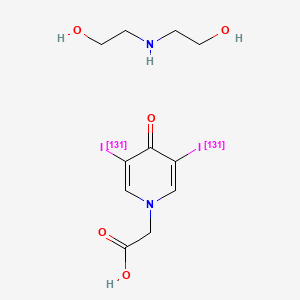
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
